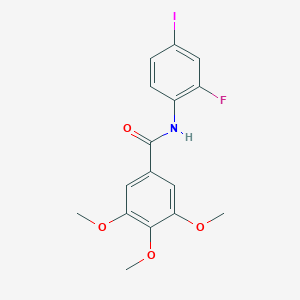
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, research has shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In animal models of neurodegenerative diseases, it improves motor function and reduces neuroinflammation. It has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the advantages of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One of the limitations of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potential toxicity. Some studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity.
合成方法
The synthesis of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学研究应用
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
In addition to its anticancer activity, N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
属性
产品名称 |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C16H15FINO4 |
分子量 |
431.2 g/mol |
IUPAC 名称 |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15FINO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(18)8-11(12)17/h4-8H,1-3H3,(H,19,20) |
InChI 键 |
QBSACUNAMADCQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)
![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
methanone](/img/structure/B278080.png)

![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)